molecular formula C16H12N2O5 B12613394 4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid CAS No. 874752-03-1

4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid

Cat. No.: B12613394
CAS No.: 874752-03-1
M. Wt: 312.28 g/mol
InChI Key: DPAXCOMMXJRBBO-UHFFFAOYSA-N
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Description

4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has attracted attention in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid typically involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid is unique due to the presence of both a methoxy and a nitro group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

874752-03-1

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

4-methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid

InChI

InChI=1S/C16H12N2O5/c1-23-11-3-4-12(16(19)20)13(8-11)15-7-9-6-10(18(21)22)2-5-14(9)17-15/h2-8,17H,1H3,(H,19,20)

InChI Key

DPAXCOMMXJRBBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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